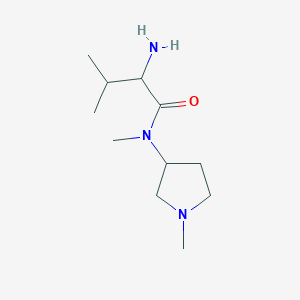
2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is a chemical compound with a unique structure that makes it valuable in various scientific research fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide typically involves a series of chemical reactions starting from readily available starting materials. The synthetic route may include steps such as amination, methylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.
化学反応の分析
Types of Reactions
2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of the compound.
科学的研究の応用
2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide include:
- (S)-2-Amino-N,3-dimethyl-N-(3-methylbenzyl)butanamide
- (S)-2-Amino-N,3-dimethyl-N-(4-methylbenzyl)butanamide
- (S)-2-Amino-N,3-dimethyl-N-(3-(trifluoromethyl)benzyl)butanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C11H23N3O |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
2-amino-N,3-dimethyl-N-(1-methylpyrrolidin-3-yl)butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3 |
InChIキー |
RWUFYIGFHGPTBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




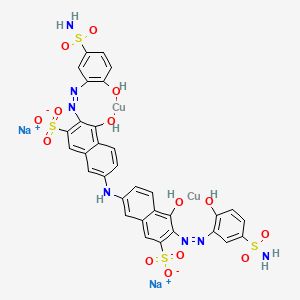
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)

![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
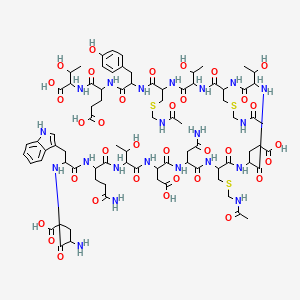
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
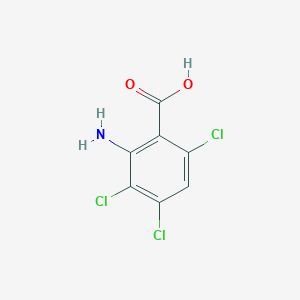
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
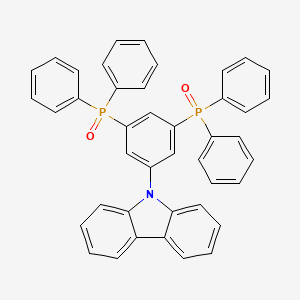

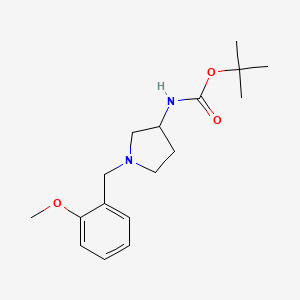
![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)
